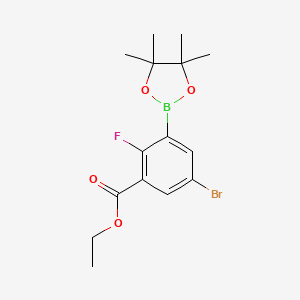
1,3-bis-TBDMS-5,6-trans-noralcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis-TBDMS-5,6-trans-noralcohol is a chemical compound with the molecular formula C34H62O3Si2 and a molecular weight of 575.03 g/mol. It is an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. The compound is characterized by its white solid appearance and solubility in dichloromethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis-TBDMS-5,6-trans-noralcohol involves multiple steps, including the protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) groups. The reaction conditions typically involve the use of dichloromethane as a solvent and the presence of a base such as imidazole to facilitate the silylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis-TBDMS-5,6-trans-noralcohol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The TBDMS groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1,3-bis-TBDMS-5,6-trans-noralcohol is primarily used as an intermediate in the synthesis of ZK 159222, a vitamin D receptor antagonist. This compound has applications in:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects as a vitamin D receptor antagonist.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,3-bis-TBDMS-5,6-trans-noralcohol involves its role as an intermediate in the synthesis of ZK 159222. ZK 159222 acts as a vitamin D receptor antagonist by binding to the receptor and inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the vitamin D receptor, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis-TBDMS-5,6-trans-noralcohol: Intermediate in the synthesis of ZK 159222.
1,3-bis-TBDMS-5,6-cis-noralcohol: Similar structure but different stereochemistry.
1,3-bis-TBDMS-5,6-trans-noracid: Similar structure but with carboxylic acid groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of a vitamin D receptor antagonist. Its unique structure allows it to interact with specific biological targets, making it valuable in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C34H62O3Si2 |
|---|---|
Peso molecular |
575.0 g/mol |
Nombre IUPAC |
2-[(7aR)-7-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,4,5,6-hexahydro-1H-inden-1-yl]propan-1-ol |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)30-20-19-28-16-14-15-27(34(28,30)9)18-17-26-21-29(36-38(10,11)32(3,4)5)22-31(25(26)2)37-39(12,13)33(6,7)8/h17-18,24,28-31,35H,2,14-16,19-23H2,1,3-13H3/t24?,28?,29?,30?,31?,34-/m1/s1 |
Clave InChI |
YQJUTJBYKGZZNC-PVLXBADVSA-N |
SMILES isomérico |
CC(CO)C1CCC2[C@]1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
SMILES canónico |
CC(CO)C1CCC2C1(C(=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)







![tert-Butyl 9-(methylamino)-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B14062815.png)
